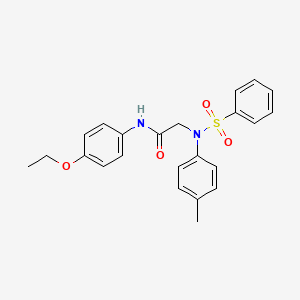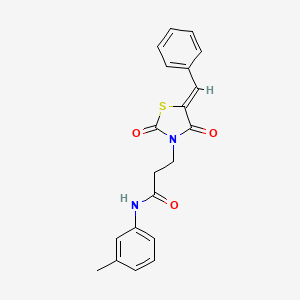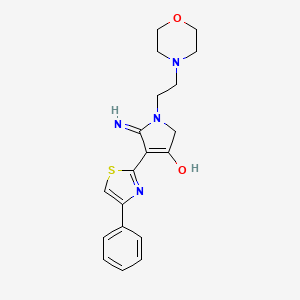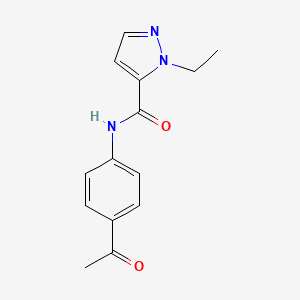![molecular formula C14H21NO5S B6096339 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6096339.png)
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with methoxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 3-methylbutanoic acid.
Reaction Conditions: The sulfonyl chloride is reacted with an amine derivative of 3-methylbutanoic acid under basic conditions to form the sulfonamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-4,5-dimethylphenylsulfonylamino-3-methylbutanoic acid.
Reduction: Formation of 2-[(2-methoxy-4,5-dimethylphenyl)thioamino]-3-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, making the compound effective as an antimicrobial agent. Additionally, the methoxy and dimethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid
- 2-[(2-Methoxy-4,5-dimethylphenyl)amino]benzoic acid
- 2-[(2-Methoxy-4,5-dimethylphenyl)amino]-3-methylbutanoic acid
Uniqueness
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid is unique due to the presence of both a sulfonamide group and a butanoic acid moiety. This combination imparts distinct chemical and biological properties to the compound, making it versatile for various applications. The methoxy and dimethyl substitutions on the aromatic ring further enhance its reactivity and binding characteristics, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-8(2)13(14(16)17)15-21(18,19)12-7-10(4)9(3)6-11(12)20-5/h6-8,13,15H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVAYKOUAKTHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C(C)C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B6096260.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)
![1-(4-{[(3-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096278.png)

![(4-Methylsulfanylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B6096302.png)
![1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B6096307.png)
methanone](/img/structure/B6096319.png)


![2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B6096324.png)
![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
